molecular formula C26H24ClNO5S B4585983 4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate

4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate

Cat. No. B4585983
M. Wt: 498.0 g/mol
InChI Key: GWHOYCQNSQCCBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes that yield chromophores with extended π-conjugation, highlighting the chemical creativity in creating these complex molecules. For example, Sundaram et al. (2018) discuss the synthesis of a new chromophore, which, while not the exact compound , shares methodological similarities indicating the complexity and innovation required in these syntheses (S. Sundaram et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this category often features non-centrosymmetric space groups, as found in the crystals developed from mixed solvent systems. The detailed characterization including CHN, NMR, and XRD techniques, provides a foundation for understanding the structural intricacies of these compounds (S. Sundaram et al., 2018).

Chemical Reactions and Properties

Compounds related to the targeted chemical structure exhibit a variety of reactions, including photooxygenation and photocatalytic oxidation, demonstrating their reactivity and potential utility in synthetic chemistry and materials science. For instance, Suga et al. (2005) and Ohkubo et al. (2006) detail how photoinduced electron transfer can be utilized for efficient chemical transformations (Kyou Suga, K. Ohkubo, S. Fukuzumi, 2005; 2006).

Physical Properties Analysis

The physical properties, such as solubility and crystal growth conditions, play a crucial role in the practical applications of these compounds. Studies like those conducted by Sundaram et al. (2018) delve into nucleation and solubility studies, essential for understanding material growth and development (S. Sundaram et al., 2018).

Chemical Properties Analysis

The chemical properties, including chemiluminescence and the effects of substituents on these properties, are significant for applications in sensing and materials science. Nakazono et al. (2019) provide insights into how electron-withdrawing groups influence chemiluminescence intensity, indicative of the chemical versatility of these compounds (Manabu Nakazono et al., 2019).

Scientific Research Applications

Photocatalytic Oxidation

One scientific application of related acridinium compounds is in the field of photocatalysis. For instance, 9-Phenyl-10-methylacridium ion, a compound with a structure akin to the one , has been employed as an effective photocatalyst for the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light. This process involves efficient photoinduced electron transfer from benzyl alcohol to the singlet excited state of the acridinium ion, highlighting the potential utility of similar compounds in green chemistry applications (Ohkubo, Suga, & Fukuzumi, 2006).

Antimicrobial Activity

Compounds structurally related to the one of interest have been explored for their antimicrobial properties. A study synthesized a series of derivatives and tested them against various strains of bacteria and fungi. Some compounds exhibited promising antimicrobial activity, with certain derivatives showing higher effectiveness than reference drugs. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Nonlinear Optical Properties

Research into the nonlinear optical properties of organic compounds has identified various phenyl benzenesulfonate salts, including those with structural similarities to the compound , as potential candidates for nonlinear optical applications. These compounds, prepared through quaternization reactions, have been found to crystallize into noncentrosymmetric structures essential for second-order nonlinear optics. Their properties were assessed through techniques like X-ray structure analysis, indicating their suitability for applications in optoelectronic devices (Anwar, Okada, Oikawa, & Nakanishi, 2000).

properties

IUPAC Name

[4-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-28-20-4-2-6-22(29)25(20)24(26-21(28)5-3-7-23(26)30)16-8-12-18(13-9-16)33-34(31,32)19-14-10-17(27)11-15-19/h8-15,24H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHOYCQNSQCCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C1CCCC3=O)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-chlorobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate
Reactant of Route 3
4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate
Reactant of Route 4
4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate
Reactant of Route 5
4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-chlorobenzenesulfonate

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